molecular formula C19H20N6O B12210935 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- CAS No. 902139-77-9

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl-

Cat. No.: B12210935
CAS No.: 902139-77-9
M. Wt: 348.4 g/mol
InChI Key: BELPWCBMMSLMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- (CAS: 902139-77-9) is a substituted pyrazolo-pyrimidine derivative featuring a fused bicyclic core. This compound is distinguished by three key structural modifications (Figure 1):

  • 1-Methyl group at the pyrazole ring’s 1-position, enhancing conformational stability.
  • N4-(2,5-dimethylphenyl) substitution, providing steric bulk and hydrophobic interactions.

The compound has been investigated in medicinal chemistry for its kinase inhibitory properties, particularly targeting JAK3, as part of efforts to develop selective kinase inhibitors . Its design leverages the pyrazolo-pyrimidine scaffold’s versatility, which allows for tunable substitutions to optimize binding affinity and pharmacokinetic properties .

Properties

CAS No.

902139-77-9

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

4-N-(2,5-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H20N6O/c1-12-6-7-13(2)16(9-12)22-17-15-11-21-25(3)18(15)24-19(23-17)20-10-14-5-4-8-26-14/h4-9,11H,10H2,1-3H3,(H2,20,22,23,24)

InChI Key

BELPWCBMMSLMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

N4-(2,5-Dimethylphenyl) Substitution

Introducing the 2,5-dimethylphenyl group at the N4 position requires regioselective substitution. The 4-chloro group in the dichloro intermediate is more reactive due to electronic and steric factors.

Procedure:

  • Selective Amination at C4:
    1-Methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine+2,5-DimethylanilineTHF, RT1-Methyl-4-(2,5-dimethylphenylamino)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine\text{1-Methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine} + \text{2,5-Dimethylaniline} \xrightarrow{\text{THF, RT}} \text{1-Methyl-4-(2,5-dimethylphenylamino)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine}
    Reaction at room temperature for 12 hours achieves 70–80% conversion.

N6-(2-Furanylmethyl) Substitution

The N6 position is functionalized via alkylation or reductive amination. A common approach uses 2-furanylmethylamine as the nucleophile.

Procedure:

  • Chlorine Displacement at C6:
    1-Methyl-4-(2,5-dimethylphenylamino)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine+2-FuranylmethylamineDMF, 100°CTarget Compound\text{1-Methyl-4-(2,5-dimethylphenylamino)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine} + \text{2-Furanylmethylamine} \xrightarrow{\text{DMF, 100°C}} \text{Target Compound}
    Microwave-assisted synthesis reduces reaction time to 30 minutes with a 68% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Reference
Solvent (N4 step)Tetrahydrofuran (THF)78
Solvent (N6 step)Dimethylformamide (DMF)68
Temperature (N4)Room Temperature75
Temperature (N6)100°C68

Elevated temperatures (>80°C) for the N6 step prevent by-product formation from competing reactions at the N4 position.

Catalytic Enhancements

  • Piperidine Catalysis: Addition of 5 mol% piperidine accelerates the N6 substitution by deprotonating the amine, enhancing nucleophilicity.

  • Microwave Irradiation: Reduces reaction time from 12 hours to 30 minutes while maintaining yield.

Analytical Characterization

1H NMR Analysis:

  • 1-Methyl Group: Singlet at δ\delta 3.42 ppm (3H).

  • 2,5-Dimethylphenyl: Two singlets at δ\delta 2.28 ppm (6H) for methyl groups and aromatic protons between δ\delta 6.85–7.25 ppm.

  • 2-Furanylmethyl: Characteristic signals at δ\delta 4.48 ppm (2H, –CH2–) and δ\delta 6.32–7.45 ppm (3H, furan ring).

Mass Spectrometry:

  • Molecular ion peak at m/zm/z 378.4 ([M+H]+), consistent with the molecular formula C19H22N6O\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors improve efficiency:

  • Core Synthesis:

    • Residence time: 20 minutes at 120°C.

    • Output: 1.2 kg/hour with 85% purity.

  • Final Functionalization:

    • Automated liquid handling ensures precise stoichiometry for N4 and N6 substitutions.

Challenges and Solutions

  • Regioselectivity: Competing reactions at N4 and N6 are mitigated by stepwise substitution and temperature control.

  • By-Product Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity .

Chemical Reactions Analysis

Hydrazine-Mediated Derivative Formation

Hydrazine hydrate reacts with 4,6-dichloro intermediates to form hydrazino derivatives, enabling further functionalization:

  • Hydrazone Formation : Condensation with aldehydes/ketones (e.g., aromatic aldehydes) yields hydrazones, which exhibit enhanced biological activity . Example:
    4-Hydrazinyl intermediate+RCHOHydrazone derivative\text{4-Hydrazinyl intermediate} + \text{RCHO} \rightarrow \text{Hydrazone derivative}

  • Thiosemicarbazides : Reaction with isothiocyanates introduces sulfur-containing moieties, broadening pharmacological potential .

Cyclization and Fused Ring Formation

The hydrazino group facilitates cyclization to form fused heterocycles:

  • Triazolo-Pyrimidines : Treatment with triethyl orthoformate or formic acid induces cyclization, forming triazolo[1,5-c]pyrimidines .

  • Thiazine Derivatives : Reaction with CS₂/KOH yields thiazine intermediates, which rearrange to pyrimidine dithiones .

Table 2: Cyclization Reactions

ReagentProductApplicationReference
Triethyl orthoformateTriazolo[1,5-c]pyrimidineKinase inhibition
CS₂/KOHPyrimidine-2,4-dithioneAnticancer activity

Thiolation and Sulfur Incorporation

  • Thione Synthesis : Reaction with Lawesson’s reagent or P₂S₅ converts carbonyl groups to thiones, altering electronic properties .

  • Disulfide Formation : Oxidation of thiolated derivatives generates disulfides, enhancing metabolic stability .

Hydrolysis and Functional Group Interconversion

  • Nitrile to Amide : Partial hydrolysis of cyano groups (using NaOH/EtOH) yields carboxamides, which are precursors for urea fusion .

  • Chloromethylation : Introduction of chloromethyl groups at position 6 enables further alkylation or cross-coupling reactions .

Key Research Findings

  • Regioselectivity : Substitution at N4 occurs preferentially over N6 due to electronic and steric factors .

  • Hydrogen Bonding : Intramolecular C–H···π interactions stabilize the molecular conformation, as confirmed by X-ray crystallography .

  • Biological Relevance : Derivatives show nanomolar IC₅₀ values against EGFR and CDK2, highlighting therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied for their potential as kinase inhibitors , particularly in cancer therapy. The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and disrupt tumor growth .

Antitumor Activity

Several studies have documented the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. One derivative showed an IC50 value of 1.74 µM against MCF-7 cells .
  • Another study highlighted the effectiveness of these compounds as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in targeting specific pathways involved in tumor proliferation .

Structure-Activity Relationship Studies

Research has focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their biological activity. By modifying various substituents on the core structure, researchers have identified key features that contribute to increased potency against specific kinases .

EGFR Inhibition Study

A study investigated the synthesis of new derivatives aimed at inhibiting EGFR. The synthesized compounds were evaluated for their binding affinity and inhibitory activity against EGFR in cellular assays. Results indicated that specific modifications led to enhanced inhibitory effects compared to existing treatments .

Cell Cycle Analysis

In another case study examining the effects on cell cycle progression, derivatives of 1H-Pyrazolo[3,4-d]pyrimidine were shown to cause G1 phase arrest in cancer cells. This finding supports the hypothesis that these compounds can effectively disrupt normal cell cycle regulation through targeted kinase inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazolo-pyrimidine-diamine derivatives are highly dependent on substitutions at the N4, N6, and 1-positions. Below is a detailed comparison with structurally similar compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine-Diamine Derivatives

Compound Name N4 Substitution N6 Substitution 1-Position Key Findings Source
Target Compound 2,5-dimethylphenyl 2-furanylmethyl Methyl High JAK3 affinity (IC50 ~ sub-µM range); furan enhances potency vs. THF/phenyl analogs . [3, 7]
N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl- (CAS: 946288-13-7) 3,4-dimethylphenyl 3-methoxypropyl Phenyl Reduced selectivity due to methoxypropyl’s flexibility; phenyl at 1-position may increase metabolic instability . [5]
1-(3-chloro-4-methyl-phenyl)- (CAS: 58791-60-9) 3-chloro-4-methylphenyl None - Chlorine improves electronic interactions but introduces toxicity risks; lacks N6 substitution, reducing binding affinity . [9]
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl- (CAS: 955339-25-0) 3-chlorophenyl Diethyl Phenyl Diethyl groups increase lipophilicity (logP > 3), compromising solubility; chloro-phenyl improves target engagement but limits selectivity . [13]
N4,N6-bis(isopropyl)-1-phenyl- (CAS: 5444-68-8) Isopropyl Isopropyl Phenyl Bulky isopropyl groups hinder receptor binding; low potency (IC50 > 10 µM) despite high solubility . [10]

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s 2-furanylmethyl group enhances solubility (predicted logP ~2.5) versus diethyl (logP ~3.8) or isopropyl (logP ~3.5) analogs .
  • Crystallinity : Unlike hydrated N4-substituted analogs (e.g., ), the 1-methyl group promotes anhydrous crystallization, improving formulation stability .

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- is a notable example within this class. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo-pyrimidine core structure with specific substitutions that enhance its biological properties. Its molecular formula is C15H19N5C_{15}H_{19}N_{5}, and it has a molecular weight of approximately 273.35 g/mol. The presence of the dimethylphenyl and furanylmethyl groups contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cell proliferation and survival. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that similar pyrazolo[3,4-d]pyrimidine compounds effectively inhibit CDKs, leading to alterations in cell cycle progression. For instance, studies show that compounds within this class can induce apoptosis in cancer cell lines by disrupting the normal regulatory mechanisms of CDKs .

Anticancer Studies

Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For example:
    • A549 (lung cancer) : IC50 = 2.24 µM
    • MCF-7 (breast cancer) : IC50 = 1.74 µM
    • HepG2 (liver cancer) : IC50 values were comparable to established chemotherapeutics like doxorubicin .

Mechanistic Insights

Flow cytometric analyses reveal that the compound can induce apoptosis through the activation of caspases and alterations in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways. Additionally, cell cycle analysis shows arrest at the G2/M phase, further supporting its role as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (µM)Unique Features
1H-Pyrazolo[3,4-d]pyrimidine C₅H₄N₄2.24 (A549)Broad-spectrum anticancer activity
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine C₅H₄IN₆0.18 (EGFR)Potent EGFR inhibitor
Compound 12b (EGFR TKI) C₁₅H₁₉N₅0.016 (EGFR WT)High specificity for mutant EGFR

This table illustrates the potency and specificity of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer targets.

Case Studies

  • Study on A549 Cells : The compound exhibited an IC50 value of 2.24 µM against A549 cells with significant apoptosis induction observed through flow cytometry.
  • Comparison with Doxorubicin : In comparative studies with doxorubicin, the compound showed lower IC50 values in multiple cancer lines, indicating superior efficacy in certain contexts .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction steps are involved?

The compound can be synthesized via nucleophilic substitution reactions. For example:

  • Step 1 : React 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 2,5-dimethylaniline under reflux in acetonitrile to introduce the N4-(2,5-dimethylphenyl) group.
  • Step 2 : Substitute the remaining chloride at the N6 position with 2-furanylmethylamine in the presence of a base like K₂CO₃.
  • Purification : Use recrystallization from ethyl acetate or methanol to isolate the final product. Yield optimization (e.g., 53–68%) depends on solvent polarity and reaction time .

Q. How is the compound structurally characterized?

  • NMR Analysis : ¹H NMR (CDCl₃) typically shows peaks for the methyl groups (δ 2.2–2.4 ppm), furyl protons (δ 6.3–7.5 ppm), and aromatic protons from the dimethylphenyl group (δ 6.8–7.2 ppm). ¹³C NMR confirms substitution patterns via carbonyl and aromatic carbon signals .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Hydrogen bonding and π-π stacking interactions in the crystal lattice can be analyzed to validate stability .

Q. What are the compound’s known biological activities, and how are they assessed?

  • JAK3 Inhibition : In vitro enzymatic assays (IC₅₀ values) using recombinant JAK3 kinase and ATP competition studies. Selectivity over other JAK isoforms (JAK1/JAK2) is tested via parallel assays .
  • Antitumor Activity : Evaluated in cell lines (e.g., leukemia or solid tumors) using MTT assays. EC₅₀ values are reported alongside control compounds like PR5-LL-CM01, a PRMT5 inhibitor with structural similarities .

Q. What safety precautions are required for handling this compound?

  • GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation.
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers under dry, ventilated conditions .

Advanced Research Questions

Q. How does structural modification at N4 and N6 positions influence JAK3 selectivity?

  • N4 Substituents : Bulky groups (e.g., 2,5-dimethylphenyl) enhance selectivity by occupying a hydrophobic pocket in JAK3’s ATP-binding site.
  • N6 Substituents : Polar groups (e.g., furanylmethyl) improve solubility while maintaining affinity. Docking studies (AutoDock Vina) reveal hydrogen bonds with Glu903 and Asp967 residues in JAK3 .

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst Optimization : Heteropolyacids (e.g., H₃PMo₁₂O₄₀) increase reaction efficiency in pyrazolo[3,4-d]pyrimidine syntheses, achieving yields >80% under microwave-assisted conditions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to acetonitrile, but may require longer reaction times .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Variability in IC₅₀ Values : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme purity). Standardize protocols using reference inhibitors (e.g., tofacitinib for JAK3) and validate via dose-response curves .
  • Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to confirm selectivity beyond JAK isoforms .

Q. How is computational modeling integrated into structure-based drug design for this compound?

  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (AMBER/CHARMM). Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity changes upon substituent modification .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<0.5%). Confirm molecular ion peaks ([M+H]⁺) and compare retention times with standards.
  • Elemental Analysis : Discrepancies in C/H/N ratios (>0.3%) indicate incomplete substitution or solvent residues .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Plasma Stability : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via LC-MS. Poor stability (<50% remaining) necessitates prodrug strategies.
  • Metabolite Identification : Liver microsome assays reveal oxidation at the furan ring or demethylation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.